molecular formula C11H16N2O B14835057 2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline

2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline

Cat. No.: B14835057
M. Wt: 192.26 g/mol
InChI Key: QLMVESIKCIKFSX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-cyclopropoxyaniline with formaldehyde and a secondary amine under acidic conditions to form the aminomethyl group. The reaction conditions often include the use of solvents like toluene and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated products.

Scientific Research Applications

2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group may enhance its binding affinity. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-6-cyclopropoxy-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(aminomethyl)-6-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C11H16N2O/c1-13-11-8(7-12)3-2-4-10(11)14-9-5-6-9/h2-4,9,13H,5-7,12H2,1H3

InChI Key

QLMVESIKCIKFSX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1OC2CC2)CN

Origin of Product

United States

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